molecular formula C8H4ClNO3 B1506056 6-Chloro-1,3-benzoxazole-2-carboxylic acid

6-Chloro-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B1506056
M. Wt: 197.57 g/mol
InChI Key: DRNSQCFYPBFQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with a chlorinated aromatic aldehyde. One common method includes the use of 2-aminophenol and 6-chlorobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Chloro-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the chlorine and carboxylic acid groups.

    6-Methylbenzo[D]oxazole-2-carboxylic acid: Similar structure with a methyl group instead of chlorine.

    2-Amino-5-chlorobenzoxazole: Contains an amino group instead of a carboxylic acid.

Uniqueness: 6-Chloro-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

6-chloro-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)

InChI Key

DRNSQCFYPBFQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)C(=O)O

Origin of Product

United States

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